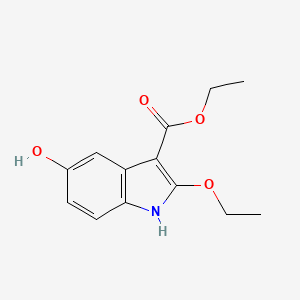

ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate

Description

The exact mass of the compound ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate is 249.10010796 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-17-12-11(13(16)18-4-2)9-7-8(15)5-6-10(9)14-12/h5-7,14-15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJFLHDXGPQXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(N1)C=CC(=C2)O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354974 | |

| Record name | ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66866-41-9 | |

| Record name | ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sourcing the Unprocurable: A Technical Guide to Acquiring Ethyl 2-Ethoxy-5-Hydroxy-1H-Indole-3-Carboxylate

For researchers in drug discovery and medicinal chemistry, the availability of specific molecular scaffolds is paramount. However, not all desired compounds are readily available in supplier catalogs. This guide addresses the challenge of sourcing a specialized molecule, ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate, for which no commercial stock appears to exist. We present a practical roadmap for researchers facing this common hurdle, focusing on two primary strategies: custom synthesis and the evaluation of commercially available structural analogs.

The Sourcing Challenge: A Non-Catalog Compound

A thorough search of major chemical supplier databases and platforms reveals that ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate is not a standard catalog item. This situation is common for researchers working on novel molecular frameworks. The absence of a direct supplier necessitates a proactive approach to obtain the required material. The following sections outline the strategic options available to a research scientist.

Pathway 1: Custom Synthesis

When a specific, non-commercially available compound is essential for a research program, custom synthesis by a specialized Contract Research Organization (CRO) is the most direct route to obtaining the exact molecular structure.

Selecting a Custom Synthesis Partner

Engaging a CRO for chemical synthesis is a common practice in the pharmaceutical and biotechnology industries. These organizations offer expertise in designing and executing multi-step synthetic routes. When selecting a partner, it is crucial to consider their track record, communication practices, and analytical capabilities.

Table 1: Examples of Custom Chemical Synthesis Providers

| Company | Service Focus | Key Capabilities |

| Life Chemicals | Custom synthesis for drug discovery, medicinal chemistry, and materials science.[1] | Heterocyclic and organometallic synthesis, multi-step synthesis, asymmetric synthesis.[1] |

| Otava Chemicals | Custom synthesis of organic molecules for biotech and pharmaceutical applications.[2] | Small-scale and large-scale synthesis, literature search for synthetic routes.[2] |

| Pharma Inventor Inc. | Custom synthesis of a wide range of chemical compounds for biotech, pharmaceutical, and university researchers.[3] | Synthesis of reference standards, metabolites, impurities, and novel scaffolds.[3] |

| Apex Molecular | Fee-for-service and full-time equivalent based custom synthesis projects.[4] | Route scouting, development, and optimization for challenging chemistry projects.[4] |

| SV ChemBioTech | Client-driven custom chemical synthesis for pharmaceutical and biotech companies.[5] | Synthesis of novel molecules, intermediates, and deuterium-labeled standards.[5] |

| Chiroblock GmbH | Custom synthesis of sophisticated research reagents and commercially unavailable reference compounds.[6] | Route scouting and development of more efficient synthetic pathways.[6] |

Initiating a Custom Synthesis Project

To obtain a quote and initiate a project, researchers must provide a clear set of specifications to the CRO. The two main commercial models for such projects are Fee-for-Service (FFS), where payment is contingent on successful delivery of the final compound, and Full-Time Equivalent (FTE), where a dedicated chemist or team is funded for a specific period to work on the project.[4][7][8]

Essential Information for a Custom Synthesis Request:

-

Unambiguous Chemical Structure: Provide the exact structure of ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate.

-

Required Quantity: Specify the amount of material needed (e.g., milligrams to kilograms).

-

Purity Specifications: Define the required purity level (e.g., >95%, >98%) and the analytical methods for confirmation (e.g., HPLC, NMR).

-

Analytical Data Requirements: Specify the required analytical documentation (e.g., ¹H NMR, ¹³C NMR, LC-MS, Certificate of Analysis).

-

Known Literature or Proposed Routes: If available, providing any known synthetic information can expedite the process.

Proposed Synthetic Strategy

While no specific synthesis for ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate is readily found in the literature, a plausible route can be proposed based on established indole synthesis methodologies. The Nenitzescu indole synthesis is a classic method for producing 5-hydroxyindoles.[9][10] This reaction involves the condensation of a benzoquinone with a β-amino-crotonic ester.[9]

To obtain the desired 2-ethoxy substituent, a modified starting material would be required, specifically an enamine derived from an ethyl 3-amino-2-ethoxyacrylate. The general concept is outlined in the diagram below.

Caption: Proposed Nenitzescu Synthesis Route.

This proposed route would be a starting point for discussion with a custom synthesis provider, who would then apply their expertise to optimize the reaction conditions and purification procedures.

Pathway 2: Evaluation of a Structural Analog

If custom synthesis is not feasible due to cost or time constraints, an alternative strategy is to use a closely related, commercially available structural analog.

The Closest Commercially Available Analog

The most similar compound found in commercial catalogs is ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate . This molecule shares the same core indole scaffold, the 5-hydroxy group, and the ethyl-3-carboxylate moiety. The only difference is the substituent at the 2-position.

Structural and Physicochemical Comparison

The seemingly minor difference between a methyl and an ethoxy group at the C2 position can have significant implications for the molecule's properties and its interactions with biological systems.

Table 2: Comparison of Target Compound and Commercial Analog

| Feature | Target Compound | Commercially Available Analog |

| Structure | Structure with 2-ethoxy group | Structure with 2-methyl group |

| IUPAC Name | Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate | Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate |

| Molecular Formula | C₁₃H₁₅NO₄ | C₁₂H₁₃NO₃ |

| Molecular Weight | 249.26 g/mol | 219.24 g/mol |

| Key Difference | Ethoxy group at C2 position | Methyl group at C2 position |

Implications for Drug Discovery and Research

For a drug development professional, the choice between these two analogs is not trivial. The substituent at the 2-position of the indole ring can profoundly influence biological activity.

-

Steric Effects: The ethoxy group is larger than the methyl group, which could influence how the molecule fits into a protein's binding pocket.

-

Electronic Effects: The oxygen atom in the ethoxy group is a hydrogen bond acceptor, a property the methyl group lacks. This could introduce a critical interaction with a biological target.

-

Metabolic Stability: The ethoxy group could be a site for metabolism (O-dealkylation) by cytochrome P450 enzymes, potentially affecting the compound's pharmacokinetic profile. The methyl group is generally more metabolically stable.

The decision to use the methyl analog would depend on the specific goals of the research and whether the C2 position is believed to be a critical site for biological interactions based on existing structure-activity relationship (SAR) data.

Quality Control for Acquired Compounds

Regardless of the sourcing pathway chosen, rigorous analytical verification of the final compound is a mandatory step to ensure the integrity of experimental results.

Step-by-Step Protocol: Identity and Purity Verification by LC-MS

Objective: To confirm the molecular weight and assess the purity of the synthesized or procured indole derivative.

Materials:

-

Sample of the indole derivative

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

LC-MS grade formic acid

-

LC-MS system with a C18 column

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable solvent. Dilute this stock solution to a final concentration of approximately 10 µg/mL in a 50:50 mixture of acetonitrile and water.

-

LC-MS Conditions:

-

Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 1-5 µL

-

Mass Spectrometer Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

Scan Range: m/z 100-500

-

-

Data Analysis:

-

Purity Assessment: Analyze the chromatogram from the UV or total ion current (TIC) detector. Calculate the purity based on the relative area of the main peak.

-

Identity Confirmation: Examine the mass spectrum of the main peak. The observed mass should correspond to the expected molecular weight of the compound ([M+H]⁺ for positive mode, [M-H]⁻ for negative mode).

-

Decision-Making Workflow for Sourcing Novel Compounds

The process of acquiring a non-catalog compound can be summarized in the following workflow:

Caption: Decision workflow for acquiring a non-catalog compound.

Conclusion

The inability to find a specific chemical in a catalog is not a dead end but rather a common inflection point in innovative research. For a molecule like ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate, researchers have two robust strategies: custom synthesis to obtain the exact target, or the careful evaluation and use of a commercially available structural analog. The choice depends on the project's specific scientific requirements, budget, and timeline. By understanding these pathways and performing rigorous analytical verification, scientists can confidently proceed with their research, even when the path to their starting materials is not straightforward.

References

-

Otava Chemicals. Custom Synthesis. [Link]

-

Alberta Research Chemicals Inc. (ARCI). Custom Synthesis and Contract Drug Discovery Research Services. Pharmaceutical Technology. [Link]

-

BioPharmGuy. 122 Contract Research Companies: Chemical Synthesis. [Link]

-

Apex Molecular. Fee For Service & Full Time Equivalent. [Link]

-

Pharma Inventor Inc. Custom Organic Synthesis. [Link]

-

Chiroblock GmbH. What is Custom Synthesis? What is a CRO and what's a FTE contract?. [Link]

-

SigutLabs. FTE/FFS. [Link]

-

Chiroblock GmbH. Costs for Custom Synthesis & Contract Models. [Link]

-

SV ChemBioTech. Custom Chemical Synthesis Services. [Link]

-

Chemical Services. [Link]

-

SigutLabs. Contract research. [Link]

-

Atlanchim Pharma. Custom synthesis : fee for service. [Link]

-

SPECIFIC POLYMERS. SPECIFIC POLYMERS offers support in your Chemistry Research Projects. [Link]

-

Nenitzescu indole synthesis. Wikipedia. [Link]

-

Nenitzescu Indole Synthesis. SynArchive. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Custom Synthesis [otavachemicals.com]

- 3. pharmainventor.com [pharmainventor.com]

- 4. apexmolecular.com [apexmolecular.com]

- 5. Custom Chemical Synthesis | SV ChemBioTech [svchembiotech.com]

- 6. What is Custom Synthesis? What is a CRO and what's a FTE contract? Chiroblock GmbH [chiroblock.com]

- 7. FTE/FFS - SigutLabs [sigutlabs.com]

- 8. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 9. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

Methodological & Application

Application Notes & Protocols: Ethyl 2-Ethoxy-5-Hydroxyindole as a Versatile Intermediate for the Synthesis of Novel Antiviral Agents

For: Researchers, scientists, and drug development professionals.

Foreword: The Enduring Promise of the Indole Scaffold in Antiviral Discovery

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] Its unique structure allows it to mimic peptides and interact with a wide array of biological targets, making it a cornerstone in the development of therapeutics for a range of diseases, including viral infections.[1][3] From established drugs like Arbidol (Umifenovir) to numerous compounds in clinical trials, the indole framework has consistently proven its worth in the antiviral arena.[2][3][4] This guide focuses on a specific, highly functionalized indole derivative, ethyl 2-ethoxy-5-hydroxyindole, and its potential as a key intermediate in the synthesis of next-generation antiviral agents. The strategic placement of the ethoxy, hydroxyl, and ethyl carboxylate groups on the indole core provides a rich platform for chemical modification, enabling the exploration of diverse chemical spaces in the quest for potent and selective antiviral therapies.

Rationale for Ethyl 2-Ethoxy-5-Hydroxyindole as a Core Intermediate

The selection of ethyl 2-ethoxy-5-hydroxyindole as a starting point for antiviral synthesis is a deliberate one, rooted in established structure-activity relationships (SAR) for indole-based antivirals. The 5-hydroxy group is a common feature in many bioactive indoles, including the neurotransmitter serotonin, and offers a key site for modification or interaction with biological targets.[1][5] The ethyl carboxylate at the 2-position provides a handle for various chemical transformations, such as amidation, reduction, or conversion to other functional groups, which have been shown to be crucial for antiviral activity in related indole derivatives.[6] The 2-ethoxy group, while less common, can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its pharmacokinetic profile or target engagement.

This guide will delineate a synthetic pathway from ethyl 2-ethoxy-5-hydroxyindole to a hypothetical antiviral target, "Indole-Core Antiviral-7 (ICA-7)," designed to incorporate structural motifs associated with broad-spectrum antiviral activity.

Synthetic Pathway Overview: From Intermediate to a Hypothetical Antiviral Agent (ICA-7)

The proposed synthetic route to ICA-7 from ethyl 2-ethoxy-5-hydroxyindole is a multi-step process designed to introduce key functionalities that are often associated with antiviral efficacy. The overall workflow is depicted below.

Caption: Synthetic workflow from ethyl 2-ethoxy-5-hydroxyindole to the target antiviral compound, ICA-7.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ethyl 2-ethoxy-5-hydroxyindole | ≥98% | Commercial Source |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Synthesis Grade | Commercial Source |

| Imidazole | Reagent Grade | Commercial Source |

| Dichloromethane (DCM) | Anhydrous | Commercial Source |

| Sodium hydride (NaH), 60% dispersion in mineral oil | Synthesis Grade | Commercial Source |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Source |

| Alkylating agent (e.g., 4-(chloromethyl)pyridine HCl) | Synthesis Grade | Commercial Source |

| Lithium hydroxide (LiOH) | Reagent Grade | Commercial Source |

| Tetrahydrofuran (THF) | Anhydrous | Commercial Source |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) | Coupling Reagent Grade | Commercial Source |

| Diisopropylethylamine (DIPEA) | Synthesis Grade | Commercial Source |

| Amine (e.g., (S)-1-phenylethanamine) | Synthesis Grade | Commercial Source |

| Tetrabutylammonium fluoride (TBAF), 1M in THF | Reagent Grade | Commercial Source |

| Ethyl acetate (EtOAc) | HPLC Grade | Commercial Source |

| Hexanes | HPLC Grade | Commercial Source |

| Hydrochloric acid (HCl) | Reagent Grade | Commercial Source |

| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercial Source |

| Brine | Saturated Aqueous | In-house |

| Magnesium sulfate (MgSO₄) | Anhydrous | Commercial Source |

Protocol 1: Protection of the 5-Hydroxy Group

Rationale: The phenolic hydroxyl group is acidic and can interfere with subsequent base-mediated reactions, such as N-alkylation. Protection with a silyl ether group (TBDMS) is a robust and easily reversible strategy.

-

To a solution of ethyl 2-ethoxy-5-hydroxyindole (1.0 eq) in anhydrous DCM, add imidazole (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC (Thin Layer Chromatography).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., 10% EtOAc in hexanes) to yield Intermediate 1 .

Protocol 2: N-Alkylation of the Indole Ring

Rationale: Many indole-based antivirals feature substitution on the indole nitrogen.[7][8] This step introduces a side chain that can be crucial for target binding.

-

To a suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C, add a solution of Intermediate 1 (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkylating agent (e.g., 4-(chloromethyl)pyridine hydrochloride, 1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify by flash column chromatography to afford Intermediate 2 .

Protocol 3: Saponification of the Ethyl Ester

Rationale: Conversion of the ethyl ester to a carboxylic acid is necessary for the subsequent amide coupling reaction.

-

Dissolve Intermediate 2 (1.0 eq) in a mixture of THF and water (3:1).

-

Add LiOH (3.0 eq) and stir the mixture at room temperature for 6 hours, or until TLC indicates complete consumption of the starting material.

-

Concentrate the reaction mixture to remove the THF.

-

Dilute with water and acidify to pH ~3 with 1M HCl at 0 °C.

-

Extract the product with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield Intermediate 3 , which is often used in the next step without further purification.

Protocol 4: Amide Coupling

Rationale: Amide bonds are stable and can form key hydrogen bonding interactions with biological targets. This step introduces a diverse range of functionalities depending on the amine used.

-

To a solution of Intermediate 3 (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (e.g., (S)-1-phenylethanamine, 1.1 eq).

-

Stir at room temperature for 8 hours, monitoring by TLC.

-

Dilute the reaction with EtOAc and wash with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify by flash column chromatography to obtain Intermediate 4 .

Protocol 5: Deprotection to Yield ICA-7

Rationale: The final step is the removal of the protecting group to reveal the free hydroxyl group, which may be important for biological activity.

-

Dissolve Intermediate 4 (1.0 eq) in THF.

-

Add TBAF (1.5 eq, 1M solution in THF) and stir at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound, ICA-7 .

Characterization and Data

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques.

| Compound | Expected ¹H NMR Signals | Expected Mass (m/z) for [M+H]⁺ |

| Intermediate 1 | Signals for indole core protons, ethyl group (triplet and quartet), ethoxy group (triplet and quartet), and two singlets for the tert-butyl and dimethyl groups of the TBDMS ether. | Calculated value |

| Intermediate 2 | Disappearance of the N-H proton signal. Appearance of new signals corresponding to the N-alkyl group protons. | Calculated value |

| Intermediate 3 | Disappearance of the ethyl ester signals. A broad singlet for the carboxylic acid proton may be observed. | Calculated value |

| Intermediate 4 | Appearance of a new amide N-H proton signal (doublet) and signals for the protons of the coupled amine. | Calculated value |

| ICA-7 | Disappearance of the TBDMS signals. Appearance of a phenolic OH proton signal (broad singlet). | Calculated value |

Hypothetical Biological Mechanism of Action

While the specific target of ICA-7 is hypothetical, many indole-based antivirals function by inhibiting key viral enzymes or processes.[3][7] For instance, they can act as entry inhibitors, reverse transcriptase inhibitors, or protease inhibitors.[3] A plausible mechanism for ICA-7 could be the inhibition of a viral polymerase, where the indole scaffold occupies a hydrophobic pocket, and the hydroxyl and amide functionalities form critical hydrogen bonds with the enzyme's active site, preventing viral replication.

Caption: Hypothetical mechanism of ICA-7 inhibiting the viral polymerase.

Conclusion and Future Directions

This guide provides a comprehensive framework for utilizing ethyl 2-ethoxy-5-hydroxyindole as a valuable intermediate in the synthesis of novel antiviral compounds. The detailed protocols offer a starting point for the synthesis of a diverse library of indole derivatives. Future work should focus on synthesizing a range of analogs by varying the N-alkyl group and the amine used in the amide coupling step to explore the structure-activity relationship and identify compounds with potent and broad-spectrum antiviral activity. The indole scaffold continues to be a rich source of inspiration for antiviral drug discovery, and intermediates like ethyl 2-ethoxy-5-hydroxyindole are key to unlocking its full potential.[7][9]

References

- Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. (n.d.).

- Xue, S., et al. (2018). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 28(3), 313-317.

- A review on recent developments of indole-containing antiviral agents - PMC. (n.d.).

- Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - Frontiers. (2025, January 15).

- A Short Note on Indole-Containing Antiviral Agents and its Therapeutics Applications. (2022, March 7).

- Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives | Request PDF - ResearchGate. (2025, August 6).

- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - MDPI. (2025, February 7).

- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (n.d.).

- Antiviral Activity of 5-Ethyl-2′-Deoxyuridine against Herpes Simplex Viruses in Cell Culture, Mice, and Guinea Pigs - PMC - NIH. (n.d.).

- Synthesis and anti-influenza virus activity of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives - ResearchGate. (2025, August 7).

- 2-ethoxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide - PubChem. (n.d.).

- Recent report on indoles as a privileged anti-viral scaffold in drug discovery - PubMed. (2025, January 5).

- Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - MDPI. (2023, September 13).

- Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity - PubMed. (n.d.).

- Ethyl 5-hydroxyindole-2-carboxylate - Chem-Impex. (n.d.).

Sources

- 1. jocpr.com [jocpr.com]

- 2. Recent report on indoles as a privileged anti-viral scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (PDF) Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives [academia.edu]

- 7. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

Application Notes & Protocols for the Synthesis of 2-Substituted 5-Hydroxyindole Derivatives

Abstract

2-Substituted 5-hydroxyindole derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds, including neurotransmitters, pharmaceuticals, and organic electronic materials. The strategic introduction of substituents at the 2-position, coupled with the versatile 5-hydroxy group, allows for fine-tuning of their physicochemical and pharmacological properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic strategies to access this privileged scaffold. We will delve into the mechanistic underpinnings of classical methods such as the Fischer Indole Synthesis, explore the utility of modern palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols.

Introduction: The Significance of the 5-Hydroxyindole Scaffold

The 5-hydroxyindole motif is famously represented by serotonin (5-hydroxytryptamine), a critical neurotransmitter regulating mood, appetite, and sleep. This inherent biological relevance has propelled the development of synthetic methodologies to generate analogs with diverse functionalities. The C2 position of the indole ring is a particularly attractive site for modification, as substituents here can significantly influence receptor binding affinity, selectivity, and metabolic stability. The 5-hydroxy group, meanwhile, offers a handle for further derivatization or can be a key pharmacophoric feature itself.

The primary challenge in synthesizing these molecules often lies in the management of the potentially reactive 5-hydroxy group, which can be sensitive to the harsh conditions of some classical indole syntheses. Therefore, the choice of synthetic route must be carefully considered, often involving the use of protecting groups or reaction conditions that are compatible with the free phenol.

Strategic Approaches to Synthesis

There are several robust methods for constructing the 2-substituted 5-hydroxyindole core. The choice of method often depends on the desired complexity of the C2 substituent and the availability of starting materials. We will focus on two of the most powerful and widely adopted strategies: the Fischer Indole Synthesis and modern Palladium-Catalyzed Cyclizations.

The Fischer Indole Synthesis: A Classic Transformed

The Fischer Indole Synthesis, first reported in 1883, remains one of the most reliable methods for indole formation. The reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.

Mechanism & Rationale:

The reaction proceeds through several key steps:

-

Hydrazone Formation: The arylhydrazine (e.g., 4-hydroxyphenylhydrazine) reacts with a ketone or aldehyde to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its ene-hydrazine form.

-

-Sigmatropic Rearrangement: A-sigmatropic rearrangement (the key Claisen-like rearrangement) occurs, leading to the formation of a new C-C bond and breaking the N-N bond.

-

Aromatization & Cyclization: The resulting intermediate undergoes rearomatization, followed by cyclization with the elimination of ammonia to form the indole ring.

For the synthesis of 5-hydroxyindoles, the starting material is typically 4-hydroxyphenylhydrazine. The choice of acid catalyst is critical; while strong acids like sulfuric acid or hydrochloric acid can be used, milder Lewis acids such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) are often preferred to prevent side reactions associated with the phenol group.

Diagram 1: Fischer Indole Synthesis Workflow

Caption: Catalytic cycle for Pd-catalyzed indole synthesis.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired scale.

Protocol: Fischer Indole Synthesis of 2-Methyl-5-hydroxyindole

This protocol describes the synthesis using 4-hydroxyphenylhydrazine and acetone.

Materials & Reagents:

| Reagent/Material | Quantity | Molar Eq. | Notes |

| 4-Hydroxyphenylhydrazine HCl | 5.0 g | 1.0 | |

| Acetone | 2.5 mL | 1.1 | Reagent grade |

| Zinc Chloride (ZnCl₂) | 10.0 g | 2.3 | Anhydrous |

| Ethanol (EtOH) | 50 mL | - | Anhydrous |

| Hydrochloric Acid (HCl) | As needed | - | 2 M solution |

| Ethyl Acetate (EtOAc) | 100 mL | - | For extraction |

| Saturated Sodium Bicarbonate | 50 mL | - | For neutralization |

| Brine | 50 mL | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | - | For drying |

Procedure:

-

Hydrazone Formation:

-

In a 250 mL round-bottom flask, dissolve 4-hydroxyphenylhydrazine hydrochloride (5.0 g) in ethanol (50 mL).

-

Add acetone (2.5 mL) to the solution.

-

Stir the mixture at room temperature for 1 hour. A precipitate of the hydrazone may form.

-

-

Cyclization:

-

To the reaction mixture, add anhydrous zinc chloride (10.0 g) in one portion.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (100 mL).

-

Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 2-methyl-5-hydroxyindole as a solid.

-

Protocol: Palladium-Catalyzed Synthesis of 2-Phenyl-5-hydroxyindole

This protocol is adapted from modern palladium-catalyzed methodologies.

Materials & Reagents:

| Reagent/Material | Quantity | Molar Eq. | Notes |

| 2-Iodo-4-aminophenol | 1.0 g | 1.0 | |

| Phenylacetylene | 0.5 mL | 1.1 | |

| Palladium(II) Acetate (Pd(OAc)₂) | 48 mg | 0.05 | Catalyst |

| Triphenylphosphine (PPh₃) | 111 mg | 0.1 | Ligand |

| Sodium Carbonate (Na₂CO₃) | 1.35 g | 3.0 | Base |

| N,N-Dimethylformamide (DMF) | 20 mL | - | Anhydrous solvent |

| Diethyl Ether | 100 mL | - | For extraction |

| Water | 50 mL | - | For washing |

| Brine | 50 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | As needed | - | For drying |

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 2-iodo-4-aminophenol (1.0 g), palladium(II) acetate (48 mg), triphenylphosphine (111 mg), and sodium carbonate (1.35 g).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous DMF (20 mL) via syringe, followed by phenylacetylene (0.5 mL).

-

-

Reaction:

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 25 mL) and then brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenyl-5-hydroxyindole.

-

Troubleshooting and Considerations

-

Low Yields in Fischer Synthesis: This can be due to incomplete hydrazone formation or decomposition of the starting material/product. Ensure anhydrous conditions and consider using a milder catalyst like PPA.

-

Side Reactions: The 5-hydroxy group can undergo O-alkylation or other side reactions. A protecting group strategy may be necessary.

-

Catalyst Inactivation in Palladium Reactions: The catalyst can be sensitive to air and moisture. Ensure proper inert atmosphere techniques are used. The choice of ligand can also significantly impact the reaction outcome.

-

Purification Challenges: The polar 5-hydroxy group can cause streaking on silica gel columns. Adding a small amount of acetic acid or triethylamine to the eluent can sometimes improve separation.

Conclusion

The synthesis of 2-substituted 5-hydroxyindole derivatives is a well-established field with a diverse array of available methodologies. The choice between a classical approach like the Fischer Indole Synthesis and a modern palladium-catalyzed reaction will depend on the specific target molecule, available starting materials, and the desired functional group tolerance. By understanding the mechanistic principles behind these reactions and carefully controlling the experimental conditions, researchers can efficiently access this important class of compounds for applications in drug discovery and materials science.

References

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

-

Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 277. [Link]

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

-

Bischler, A., & Möhlau, R. (1892). Ueber die Bildung von Derivaten des α-Naphthindols. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860–2873. [Link]

-

Bartoli, G., et al. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new, general method for the synthesis of 2,3-disubstituted indoles. Tetrahedron Letters, 30(16), 2129–2132. [Link]

preparation of Arbidol analogs using 2-ethoxy indole intermediates

Application Notes & Protocols

Topic: Strategic Synthesis of Novel Arbidol Analogs via Functionalized Indole Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Arbidol Analog Development

Arbidol (Umifenovir) is a broad-spectrum antiviral agent utilized clinically in Russia and China for the prophylaxis and treatment of influenza and other respiratory viral infections.[1][2][3] Its molecular mechanism primarily involves the inhibition of viral entry into host cells.[3][4] For enveloped viruses like influenza, Arbidol binds to the hemagglutinin (HA) protein, stabilizing it in its pre-fusion state and preventing the conformational changes necessary for the viral envelope to fuse with the host cell membrane.[4][5] A similar mechanism is proposed for its activity against coronaviruses, where it targets the spike (S) protein.[4][6]

Despite its clinical use, the therapeutic potential of Arbidol can be enhanced. The large doses required for efficacy and the constant evolution of viral strains necessitate the development of new analogs with improved potency and broader activity.[1] Structure-activity relationship (SAR) studies, informed by X-ray crystallography of Arbidol bound to influenza HA, have revealed that the core indole scaffold offers significant opportunities for modification.[1][7] Specifically, the binding pocket can accommodate larger or different functional groups at the C2 (thiophenol) and C4 (dimethylamino) positions of the indole ring.[1][8]

This guide provides a detailed framework for the rational design and synthesis of novel Arbidol analogs, starting from a common functionalized indole intermediate. We will focus on a versatile and robust synthetic route that allows for systematic modification at key positions, enabling the exploration of the chemical space around the Arbidol pharmacophore.

Core Synthetic Strategy: A Modular Approach to Arbidol Analogs

The synthesis of Arbidol and its analogs can be approached through various routes, including the Nenitzescu indole synthesis.[2][9] However, for creating a library of analogs, a modular strategy starting from a pre-formed and functionalized indole core is highly efficient. This approach, exemplified by the work of Wright et al., allows for late-stage diversification, where different side chains can be introduced from a common intermediate.[1]

The core strategy involves three key stages:

-

Indole Core Preparation and Protection: Starting with a commercially available indole, the N1 and C5 positions are protected, followed by bromination at the C6 position. This sets the stage for subsequent functionalization.

-

C2 Side Chain Introduction: A variety of arylthiols can be introduced at the C2 position via nucleophilic substitution. This is a critical step for diversification, as modifications to the thiophenol moiety have been shown to dramatically increase binding affinity.[1][7]

-

C4 Side Chain Introduction: The aminomethyl group at the C4 position is installed using a Mannich reaction. The choice of amine for this reaction provides a second vector for analog diversification.

This strategic sequence is visualized in the workflow below.

Figure 1: Modular workflow for the synthesis of Arbidol analogs.

Detailed Experimental Protocols

The following protocols are adapted from established procedures and provide a detailed methodology for synthesizing a highly potent Arbidol analog.[1]

Protocol 1: Synthesis of the Common Dibrominated Intermediate

This protocol describes the initial steps of protecting and brominating a commercially available indole-3-carboxylate core.

Materials:

-

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

-

Acetic anhydride

-

Pyridine

-

Methyl iodide (MeI)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Hydroxyl Protection (Acetylation):

-

Dissolve ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (1.0 eq) in pyridine.

-

Add acetic anhydride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).[1]

-

Upon completion, pour the mixture into ice water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

N-Alkylation:

-

Caution: NaH is highly reactive. Handle under an inert atmosphere.

-

Suspend NaH (1.5 eq) in anhydrous DMF under an argon atmosphere.

-

Add the acetylated indole from the previous step (1.0 eq) dissolved in DMF dropwise at 0 °C.

-

Stir for 30 minutes, then add methyl iodide (1.5 eq) dropwise.

-

Allow the mixture to stir at room temperature overnight.

-

Quench the reaction carefully by adding ice water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Double Bromination:

-

Dissolve the N-methylated indole (1.0 eq) in CCl₄.

-

Add a solution of bromine (2.2 eq) in CCl₄ dropwise at 0 °C.

-

Stir at room temperature for 2 hours.

-

Quench with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the dibrominated intermediate.

-

Protocol 2: Synthesis of a High-Affinity Arbidol Analog

This protocol details the synthesis of a specific analog where a meta-hydroxythiophenol group is introduced, a modification shown to increase binding affinity to influenza HA over 1000-fold.[1]

Materials:

-

Dibrominated intermediate from Protocol 1

-

3-Mercaptophenol (meta-hydroxythiophenol)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

N, N, N′, N′-tetramethyldiaminomethane

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl) in dioxane (4M)

Procedure:

-

Thiol Addition (C2-position):

-

Dissolve the dibrominated intermediate (1.0 eq) in methanol.

-

In a separate flask, dissolve 3-mercaptophenol (1.1 eq) and KOH (1.2 eq) in methanol.

-

Add the thiol solution to the indole solution and heat to reflux for 3 hours.

-

Monitor by TLC. After completion, cool the reaction, add water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the thioether intermediate.

-

-

Mannich Reaction (C4-position):

-

Dissolve the thioether intermediate (1.0 eq) in CH₂Cl₂.

-

Add N, N, N′, N′-tetramethyldiaminomethane (5.0 eq).[1] This reagent serves as both the formaldehyde and dimethylamine source for the Mannich reaction.

-

Stir the reaction at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

-

Deprotection and Salt Formation:

-

Dissolve the crude product from the previous step in methanol.

-

Add a 4M solution of HCl in dioxane and stir for 2 hours at room temperature to cleave the acetyl protecting group and form the hydrochloride salt.

-

Concentrate the mixture and purify the final product by recrystallization or preparative HPLC to yield the target Arbidol analog.

-

Data Presentation and Characterization

The synthesized analogs must be rigorously characterized to confirm their structure and purity. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and chromatography.[1][2]

Table 1: Representative Characterization Data

| Compound | Formula | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | HRMS (ESI-TOF) [M+H]⁺ |

| Arbidol | C₂₂H₂₅BrN₂O₃S | 51% | 7.74 (s, 1H), 7.43 (s, 1H), 7.25-7.36 (m, 5H), 5.33 (s, 2H), 4.29 (q, 2H), 3.60 (s, 3H), 2.35 (s, 6H), 1.38 (t, 3H) | Calc: 477.0842, Found: 477.0844[2] |

| Analog 11 | C₂₂H₂₅BrN₂O₄S | 77% | 7.70 (s, 1H), 7.40 (s, 1H), 6.65-7.15 (m, 4H), 5.30 (s, 2H), 4.30 (q, 2H), 3.62 (s, 3H), 2.38 (s, 6H), 1.40 (t, 3H) | Calc: 493.0791, Found: 493.0795 |

| (Note: NMR data is illustrative. Yields and HRMS data are based on literature reports for Arbidol and a potent analog).[1] |

Visualization of the Synthetic Pathway

The chemical transformations for synthesizing a potent Arbidol analog are outlined below.

Figure 2: Key reaction steps for analog synthesis from the common intermediate.

Conclusion and Future Directions

The modular synthetic strategy presented here provides a robust platform for generating diverse libraries of Arbidol analogs. By varying the thiol and amine components in the key diversification steps, researchers can systematically probe the structure-activity relationships of this important antiviral scaffold. The significant increase in binding affinity observed with simple modifications, such as the addition of a meta-hydroxy group to the thiophenol moiety, underscores the potential for discovering next-generation antiviral agents with vastly improved therapeutic profiles.[1][7] Subsequent biological evaluation using techniques like bio-layer interferometry and viral inhibition assays is crucial to identify lead candidates for further development.

References

-

Kadam, R. U., et al. (2017). Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Arbidol Hydrochloride? Patsnap Synapse. Available at: [Link]

-

Harten, L. A., et al. (2021). Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein. Journal of Chemical Information and Modeling. Available at: [Link]

-

New Drug Approvals. (2020). Arbidol, Umifenovir. New Drug Approvals. Available at: [Link]

-

Haviernik, J., et al. (2018). Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses. MDPI. Available at: [Link]

-

Wang, X., et al. (2023). Arbidol: The current demand, strategies, and antiviral mechanisms. Journal of Medical Virology. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

-

Kadam, R. U., et al. (2017). Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin. PubMed. Available at: [Link]

-

Kumar, A., et al. (2024). Recent advances in the synthesis of indoles and their applications. RSC Medicinal Chemistry. Available at: [Link]

-

Vankadari, N. (2020). Arbidol: A potential antiviral drug for the treatment of SARS-CoV-2 by blocking the trimerization of viral spike glycoprotein? ResearchGate. Available at: [Link]

-

Inam, M., et al. (2021). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Green Chemistry. Available at: [Link]

-

Fedyakina, I. T., et al. (2019). Arbidol: A quarter-century after. Past, present and future of the original Russian antiviral. ResearchGate. Available at: [Link]

-

Request PDF. (2025). Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin. ResearchGate. Available at: [Link]

-

Harten, L. A., et al. (2021). Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein. ACS Publications. Available at: [Link]

- Wilson, I. A., et al. (2018). Arbidol analogs with improved influenza hemagglutinin potency. Google Patents.

- CN111269168A. (2020). Preparation method of arbidol intermediate. Google Patents.

- CN112694432A. (2021). Preparation method of arbidol key intermediate. Google Patents.

-

Arbidol pharmacological studies. Arbidol.com. Available at: [Link]

-

Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

-

Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]

-

Hiroya, K., et al. (2005). Efficient Indole Synthesis from 2-Ethynylaniline. Scribd. Available at: [Link]

-

Wikipedia. Indole. Wikipedia. Available at: [Link]

Sources

- 1. Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Arbidol Hydrochloride? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2018112128A1 - Arbidol analogs with improved influenza hemagglutinin potency - Google Patents [patents.google.com]

- 9. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Ethoxy Indole-3-Carboxylate Synthesis

Topic: High-Fidelity Synthesis of Ethyl 2-ethoxyindole-3-carboxylate via O-Alkylation Ticket ID: IND-2-OEt-OPT Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Reaction Logic

The synthesis of 2-ethoxy indole-3-carboxylate (specifically the ethyl ester, 3 ) typically proceeds via the O-alkylation of ethyl 2-oxindole-3-carboxylate (1 ).[1] This transformation is chemically distinct from standard indole alkylations because it targets the oxygen of the amide (lactam) functionality to form a lactim ether .[1]

The Core Challenge: The starting material exists in a tautomeric equilibrium between the keto-form (oxindole) and the enol-form (2-hydroxyindole).[1]

-

Common Failure Mode: Use of "soft" alkylating agents (e.g., Ethyl Iodide) or polar protic solvents favors N-alkylation , yielding the thermodynamically stable N-ethyl oxindole (4 ) rather than the desired O-ethyl product.[1]

-

The Solution: To enforce O-selectivity (kinetic control), you must use a "hard" alkylating agent—Triethyloxonium tetrafluoroborate (Meerwein’s Salt) —and strictly anhydrous, non-nucleophilic conditions.[1]

Reaction Pathway Visualization

Caption: Pathway divergence based on HSAB (Hard-Soft Acid-Base) principles. O-alkylation requires "hard" reagents to trap the oxygen.[1]

Critical Reagent Handling (The "Meerwein" Factor)

The single most common cause of yield failure (<10%) in this synthesis is the degradation of Triethyloxonium tetrafluoroborate .[1] This reagent is extremely hygroscopic and hydrolyzes rapidly in air to form ethanol and tetrafluoroboric acid (

Diagnostic: Is Your Reagent Dead?

Before committing your valuable indole substrate, perform this spot test:

-

Take a dry vial with 1 mL of water.

-

Add a micro-spatula tip of your Meerwein’s salt.

-

Observation:

-

Violent Hissing/Fizzing: Reagent is ACTIVE (Acid is being generated rapidly).

-

Quiet Dissolution: Reagent is DEAD (Already hydrolyzed).

-

Protocol for Reagent Preparation

If your commercial bottle is old, do not use it. Synthesize fresh or recrystallize.

-

Storage: Must be stored at -20°C under Argon.

-

Handling: Weigh in a glovebox or under a cone of Nitrogen. Never expose to humid air for >30 seconds.

Optimized Experimental Protocol

Scale: 1.0 mmol (approx. 205 mg of Ethyl 2-oxindole-3-carboxylate) Target Yield: 85-92%[1]

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Cool to room temperature (RT) under a stream of dry Nitrogen (

).[1]

-

-

Dissolution:

-

Add Ethyl 2-oxindole-3-carboxylate (1.0 equiv).[1]

-

Add Anhydrous Dichloromethane (DCM) (0.2 M concentration, ~5 mL).

-

Note: Do not use THF or Ether; they can coordinate with the oxonium salt and retard reactivity.

-

-

Alkylation (The Critical Step):

-

Add Triethyloxonium tetrafluoroborate (1.2 equiv) in one portion against a counter-flow of

. -

Seal with a septum and stir vigorously at RT for 4–12 hours.

-

Monitoring: The reaction mixture usually remains homogeneous. TLC (run in 20% EtOAc/Hexane) will show the disappearance of the polar oxindole (low

) and appearance of the less polar O-ethyl product (higher

-

-

Quench (The Stability Check):

-

Warning: The intermediate is the tetrafluoroborate salt of the imidate.[1] It is acidic.[2]

-

Cool the mixture to 0°C.

-

Pour the reaction mixture into a vigorously stirring solution of saturated aqueous

(15 mL) mixed with crushed ice. -

Why? You must neutralize the

byproduct immediately. If the pH drops < 7, the O-ethyl group will hydrolyze back to the oxindole.[1]

-

-

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer 2x with DCM.

-

Dry combined organics over

(Avoid -

Concentrate on a rotary evaporator at <30°C (Heat sensitive).

-

-

Purification:

-

Flash Chromatography: Silica gel pre-treated with 1% Triethylamine (

). -

Eluent: Hexane/EtOAc (Gradient 9:1 to 4:1).

-

Note: The

prevents acid-catalyzed hydrolysis on the silica surface.[1]

-

Troubleshooting Guide (FAQ Format)

Q1: My product reverts to the starting material on the TLC plate or column. Why?

Diagnosis: Acid-catalyzed hydrolysis.[1] Root Cause: 2-Ethoxyindoles are essentially cyclic imidate esters (vinyl ethers).[1] They are extremely sensitive to protonation at C3 or Nitrogen, which facilitates water attack at C2, kicking out ethanol and regenerating the oxindole. Fix:

-

Quench: Ensure the aqueous quench is basic (pH 8-9).[1]

-

Column: You MUST deactivate your silica gel. Slurry the silica in Hexane containing 1-2% Triethylamine before pouring the column.[1]

-

Storage: Store the product solid at -20°C. Do not store in solution (especially CDCl3, which becomes acidic over time).

Q2: I am seeing a spot that corresponds to N-ethylation. How do I stop this?

Diagnosis: Soft-Soft interaction dominance.[1] Root Cause: You likely used a solvent that supports ions too well (like DMF) or allowed the reaction to get too hot, or your Meerwein's salt was partially decomposed (generating acid/ethanol).[1] Fix:

-

Solvent: Switch to strictly anhydrous DCM.

-

Reagent: Ensure the Meerwein's salt is fresh (see Section 2).

-

HSAB Theory: Do not add iodide or bromide salts (e.g., don't use Et3O+ PF6- if you made it from EtI/AgPF6 in situ without filtering AgI).[1] Iodide is a soft nucleophile that can catalyze N-alkylation.[1][3]

Q3: The reaction is stuck at 50% conversion even after 24 hours.

Diagnosis: Reagent exhaustion. Root Cause: Moisture entered the system, consuming the oxonium salt. Fix:

-

Add a second portion (0.5 equiv) of Meerwein’s salt.

-

Ensure your DCM is distilled over

or passed through an activated alumina column. Molecular sieves are often insufficient for this specific reaction if not activated at 300°C immediately prior.

Data & Decision Support

Troubleshooting Decision Tree

Caption: Logic flow for diagnosing yield loss based on crude reaction analysis.

Solvent & Reagent Compatibility Matrix

| Parameter | Recommended | Avoid | Reason |

| Solvent | Dichloromethane (DCM) | DMF, DMSO, Ethanol | Polar solvents promote N-alkylation; Alcohols destroy reagent.[1] |

| Base | None (during rxn); NaHCO3 (workup) | NaH, K2CO3 (during rxn) | Strong bases deprotonate N-H, making N highly nucleophilic (N-alkylation).[1] |

| Reagent | Halides are "soft" electrophiles favoring Nitrogen attack.[1] | ||

| Temperature | 0°C to 25°C | Reflux (>40°C) | High temp promotes thermodynamic product (N-alkyl) and decomposition.[1] |

References

-

Meerwein's Salt Preparation & Handling

-

O-Alkylation of Lactams (General Mechanism)

-

Boudet, R. (1951).[6] "The Pinner Synthesis and O-Alkylation of Amides". Bulletin de la Société Chimique de France, 18, 377.

- Context: Establishes the preference for O-alkylation using oxonium salts compared to alkyl halides.

-

-

Hard-Soft Acid-Base (HSAB)

- Indole-2-carboxylate Chemistry: Jones, G. B., & Chapman, B. J. (1995). "Lithiation of Indole-2-carboxylates". Journal of Organic Chemistry. Relevance: Discusses the stability and tautomeric issues of 2-substituted indoles.

Disclaimer: This guide assumes the user is trained in handling air-sensitive reagents.[1] Triethyloxonium tetrafluoroborate is corrosive and toxic.[7] Always consult the SDS before use.

Sources

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. grokipedia.com [grokipedia.com]

Technical Support Guide: Stability of 5-Hydroxyindole Ethyl Esters in Solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-hydroxyindole ethyl esters. Its purpose is to offer a foundational understanding of the stability challenges associated with this molecular class and to provide practical, actionable troubleshooting advice to ensure the integrity and reproducibility of your experimental results.

Section 1: Core Stability Concerns & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of 5-hydroxyindole ethyl esters. Understanding these core concepts is the first step in preventing compound degradation.

Q1: What are the primary degradation pathways for 5-hydroxyindole ethyl esters in solution?

There are two principal degradation pathways you must consider, often occurring in parallel:

-

Oxidation: The 5-hydroxyindole ring is electron-rich and highly susceptible to oxidation. The phenolic hydroxyl group at the 5-position further activates the ring, making it more prone to oxidation than unsubstituted indoles. This process can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photoxidation). Oxidation often leads to the formation of colored dimeric or polymeric byproducts, which is why a color change in your solution is a key indicator of degradation.[1]

-

Hydrolysis: The ethyl ester group is a labile functional group susceptible to cleavage via hydrolysis.[2][3] This reaction is catalyzed by the presence of acid or base and results in the formation of the corresponding 5-hydroxyindole carboxylic acid and ethanol. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[4][5][6]

Q2: My solution of 5-hydroxyindole ethyl ester turned yellow/brown upon standing. What happened and is it still usable?

A color change is a classic sign of oxidative degradation of the indole nucleus.[1] The formation of quinone-imine type structures and subsequent polymerization can produce a range of colors from yellow and pink to dark brown.

Is it usable? For most quantitative and biological assays, the answer is no . The presence of degradation products means:

-

The concentration of your active compound is lower than you think.

-

The degradation products may interfere with your assay (e.g., through fluorescence, binding to a target, or cytotoxicity).

-

The results will not be reproducible.

It is always best practice to discard colored solutions and prepare a fresh one from solid material.

Q3: What are the ideal storage conditions for a stock solution?

To maximize the shelf-life of your 5-hydroxyindole ethyl ester stock solution, you must mitigate both hydrolysis and oxidation. The recommended best practice is:

-

Solvent: Use an anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO).[1]

-

Temperature: Store at -20°C or, for long-term storage (months), at -80°C.[1][7][8]

-

Light Protection: Use amber or opaque vials to protect the solution from light.[1][9][10]

-

Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing.[1][7]

-

Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous DMSO | Minimizes water available for hydrolysis. |

| Temperature | -20°C (short-term) or -80°C (long-term) | Slows down all chemical degradation reactions.[1][8] |

| Container | Amber or foil-wrapped glass vials | Prevents photodegradation.[1][10] |

| Atmosphere | Inert gas (Argon, Nitrogen) | Displaces oxygen to prevent oxidation.[1][7] |

| Handling | Single-use aliquots | Avoids freeze-thaw cycles and contamination. |

Section 2: Troubleshooting Experimental & Analytical Issues

This section provides a scenario-based approach to resolving common problems encountered during experiments.

Q4: I'm observing a new, more polar peak in my Reverse-Phase HPLC analysis that grows over time. What is it likely to be?

A new, more polar peak (i.e., one with a shorter retention time on a C18 column) is very likely the 5-hydroxyindole carboxylic acid , the product of ester hydrolysis.[2][3] Carboxylic acids are significantly more polar than their corresponding ethyl esters.

Troubleshooting Workflow:

-

Confirm Identity: If a chemical standard of the carboxylic acid is available, spike a small amount into your sample. If the new peak increases in size, you have confirmed its identity.

-

Check pH: Measure the pH of your sample solution. If it is acidic or basic, this is the likely cause. Even neutral aqueous solutions can facilitate slow hydrolysis.

-

LC-MS Analysis: The most definitive method is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed product will have a mass that is 28.05 Da less than the parent ester (the mass difference between C2H4 and H2).

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Q5: My assay results are inconsistent. How can I test if compound stability in my assay buffer is the problem?

In-situ instability is a common source of poor reproducibility. The pH, temperature, and composition of your assay buffer can all accelerate degradation.

Protocol for Testing In-Assay Stability:

-

Preparation: Prepare a solution of your 5-hydroxyindole ethyl ester in your final assay buffer at the exact concentration used in your experiment.

-

Time Points: Immediately take a "time zero" (T=0) sample and analyze it by HPLC to get a baseline peak area for the parent compound.

-

Incubation: Incubate the remaining solution under the precise conditions of your assay (e.g., 37°C in a plate reader).

-

Analysis: Take samples at various time points throughout the typical duration of your assay (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) and analyze them by HPLC.

-

Evaluation: Plot the peak area of the parent compound versus time. A decrease of >5-10% in the parent peak area over the assay duration indicates that stability is a significant issue. Also, monitor for the appearance and growth of degradation peaks.

If instability is confirmed, consider reformulating your buffer (if possible), reducing incubation times, or preparing the compound solution immediately before addition to the assay.

Section 3: Essential Protocols for Stability Management

Adhering to validated protocols is critical for ensuring the integrity of your compound.

Protocol 1: Forced Degradation Study to Understand Liabilities

A forced degradation (or stress testing) study is essential for identifying the potential degradation products and the conditions that cause them.[11][12] This is a cornerstone of developing a stability-indicating analytical method.

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

-

Prepare Solutions: Prepare several identical solutions of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Apply Stress:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1M. Incubate at 60°C for 2-8 hours.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1M. Keep at room temperature for 1-4 hours (base hydrolysis of esters is typically much faster than acid hydrolysis).[4]

-

Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 2-8 hours, protected from light.

-

Thermal Stress: Incubate one solution at 80°C for 24 hours, protected from light.

-

Photostability: Expose a solution (and a solid sample) to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/square meter).[13][14][15] Keep a control sample wrapped in foil to serve as a dark control.

-

-

Analysis: After the designated time, neutralize the acid and base samples, and dilute all samples to a suitable concentration for HPLC analysis.

-

Data Review: Analyze the chromatograms to identify the conditions that cause degradation and characterize the resulting degradant peaks.

Expected Outcomes from Forced Degradation:

| Stress Condition | Primary Degradation Pathway | Expected Major Degradant |

| Acidic (Heat) | Hydrolysis | 5-Hydroxyindole-carboxylic acid |

| Basic | Hydrolysis | 5-Hydroxyindole-carboxylic acid |

| Oxidative (H₂O₂) | Oxidation | Quinone-like species, oligomers |

| Thermal | Multiple | Mixture of oxidative and hydrolytic products |

| Photolytic | Oxidation | Photoxidation products |

References

-

Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analytical Biochemistry, 135(2), 495-504. [Link]

-

Pharmaceutical Press. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. ICH. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

-

Rodrigues, P., et al. (2009). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon, 53(7-8), 815-819. [Link]

-

Hoerle, S. L. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4979-4985. [Link]

-

Pharmacy 180. (n.d.). Drug degradation pathways. Pharmacy 180. [Link]

-

International Journal of Scientific Development and Research. (2018). Stability indicating study by using different analytical techniques. IJSDR. [Link]

-

SlideShare. (n.d.). Effect of pH on stability of drugs. SlideShare. [Link]

-

ResearchGate. (2021). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

-

SciSpace. (2016). Forced Degradation Studies. SciSpace. [Link]

-

SciSpace. (2021). Stability Indicating Analytical Method Development and Validation. SciSpace. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. goldbio.com [goldbio.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. scispace.com [scispace.com]

- 12. ijpsm.com [ijpsm.com]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. q1scientific.com [q1scientific.com]

troubleshooting recrystallization of C13H15NO4 indole compounds

Technical Support Center: Recrystallization of Functionalized Indole Scaffolds (

Topic: Troubleshooting Recrystallization of

Executive Summary

The recrystallization of indole derivatives with the formula

This guide addresses the three critical failure modes for this compound class:

-

Thermodynamic Instability (Oiling Out): Managing the metastable zone.

-

Oxidative Degradation: Preventing the "Pink Indole" syndrome.

-

Solvent Incompatibility: Balancing the push-pull solubility profile.

Part 1: The "Oiling Out" Phenomenon (LLPS)

Q: My compound separates as a yellow/brown oil at the bottom of the flask instead of crystallizing. Why is this happening?

A: You are encountering Liquid-Liquid Phase Separation (LLPS).[1][2] This occurs when the crystallization temperature (

-

The Mechanism: For

indoles, the high oxygen content creates strong intermolecular hydrogen bonding networks that compete with solvent-solute interactions. If the solution becomes supersaturated too quickly, the molecules aggregate into a disordered liquid phase (oil) rather than an ordered crystal lattice. -

The Fix: You must force the system to nucleate above the oiling-out temperature or reduce the supersaturation level.

Troubleshooting Protocol: The "Cloud Point" Titration Do not simply cool the flask. Follow this thermodynamic control strategy:

-

Dissolution: Dissolve

of crude indole in the minimum amount of a "Good Solvent" (e.g., Ethyl Acetate or Acetone) at -

Titration: Add the "Anti-Solvent" (e.g., Hexanes or Heptane) dropwise while keeping the solution hot.

-

The Critical Point: Stop immediately when a faint, persistent turbidity appears.

-

Re-solubilization: Add 2-3 drops of the Good Solvent to clear the turbidity.

-

Seeding (Crucial): Add a single seed crystal of the pure product.

-

Insulated Cooling: Wrap the flask in foil/cotton and allow it to cool to Room Temperature (RT) over 4–6 hours. Do not use an ice bath yet.[1]

Q: Once it oils out, is the batch ruined? A: No. Reheat the mixture until the oil redissolves (emulsion clears). Add a small volume (5-10%) of the polar solvent (Good Solvent) to shift the phase diagram away from the LLPS region. Seed immediately and cool slower.[1]

Part 2: Solvent System Selection

Q: Which solvent system is ideal for

A: Single-solvent systems rarely work for this polarity profile.[1] You need a binary system that respects both the aromatic indole core and the polar substituents.

| System | Ratio (v/v) | Suitability | Mechanism |

| EtOAc / Hexanes | 1:3 to 1:5 | High | Standard "Push-Pull."[1] EtOAc solvates the polar groups; Hexane forces lattice formation. |

| IPA / Heptane | 1:2 | Medium | Good for removing polar impurities.[1] IPA (Isopropyl Alcohol) prevents oiling better than EtOAc due to H-bonding.[1] |

| Ethanol / Water | Varies | Low | Risk:[1] High risk of oiling out due to the hydrophobic effect of the indole ring in water. Use only if the compound is a free acid. |

| Toluene / Acetone | 9:1 | Specific | Use if the impurity profile is non-polar. Toluene |

Part 3: Chemical Stability (Oxidation Control)

Q: The crystals are turning pink or brown during filtration. Is this an impurity?

A: This is likely oxidative degradation.[1] Indoles are electron-rich and prone to radical oxidation at the C3 position or N1 position, forming colored quinoidal species (e.g., isatin derivatives or dimers).[1]

The "Anti-Pink" Protocol:

-

Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.[1]

-

Acid Scavenging: If your synthesis involved acid catalysis, trace acid promotes oxidation.[1] Wash the organic layer with

before the final concentration. -

Additive: Add

Sodium Metabisulfite ( -

Darkness: Wrap the crystallization flask in aluminum foil. Indole oxidation is photo-catalyzed.[1]

Part 4: Visualizing the Workflow